molecular formula C9H6BrF6NO B2484007 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 637347-75-2

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2484007
CAS No.: 637347-75-2
M. Wt: 338.047
InChI Key: HZSCKMMHNRWCDX-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a hexafluoropropanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-aminophenol to obtain 4-amino-3-bromophenol. This intermediate is then subjected to a nucleophilic substitution reaction with hexafluoropropanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiocyanate or azide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium thiocyanate or sodium azide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-nitro-3-bromophenyl derivatives.

    Reduction: Formation of 4-amino-phenyl derivatives.

    Substitution: Formation of 4-amino-3-thiocyanatophenyl derivatives.

Scientific Research Applications

2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group and the bromine atom can influence the compound’s binding affinity and specificity, while the hexafluoropropanol moiety can enhance its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromophenyl thiocyanate
  • 4-Amino-3-bromophenyl acetate
  • 4-Amino-3-bromophenyl benzoate

Uniqueness

Compared to similar compounds, 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol stands out due to the presence of the hexafluoropropanol moiety. This fluorinated group imparts unique properties such as increased hydrophobicity, thermal stability, and resistance to metabolic degradation, making it particularly valuable in applications requiring these characteristics.

Properties

IUPAC Name

2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSCKMMHNRWCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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